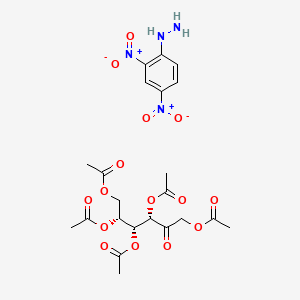
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine is a derivative of fructose, where the hydroxyl groups of fructose are acetylated, and the compound is further reacted with 2,4-dinitrophenylhydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine typically involves the following steps:
Acetylation of Fructose: Fructose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form Penta-O-acetyl-fructose.
Reaction with 2,4-Dinitrophenylhydrazine: The Penta-O-acetyl-fructose is then reacted with 2,4-dinitrophenylhydrazine in an acidic medium, usually methanol with sulfuric acid, to form the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine primarily undergoes condensation reactions with carbonyl compounds. This reaction is used to form hydrazones, which are useful in the identification and analysis of aldehydes and ketones.
Common Reagents and Conditions
Reagents: 2,4-Dinitrophenylhydrazine, methanol, sulfuric acid.
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.
Major Products
The major products of the reaction between this compound and carbonyl compounds are the corresponding hydrazones, which are often brightly colored and can be used for qualitative and quantitative analysis.
Wissenschaftliche Forschungsanwendungen
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection of carbonyl compounds in various samples.
Biochemistry: Employed in the analysis of reducing sugars and other carbonyl-containing biomolecules.
Environmental Science: Utilized in the monitoring of carbonyl pollutants in air and water samples.
Food Science: Applied in the analysis of food products to detect and quantify carbonyl compounds that may affect flavor and quality.
Wirkmechanismus
The mechanism of action of Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine involves nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine moiety reacts with the carbonyl group of aldehydes or ketones, forming a hydrazone through the following steps:
Nucleophilic Addition: The hydrazine group adds to the carbonyl carbon, forming an intermediate.
Elimination: A molecule of water is eliminated, resulting in the formation of a stable hydrazone.
Vergleich Mit ähnlichen Verbindungen
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: The parent compound used for detecting carbonyl groups.
Phenylhydrazine: Another hydrazine derivative used in similar applications but with different reactivity and specificity.
Semicarbazide: Used for the detection of carbonyl compounds, forming semicarbazones.
The uniqueness of this compound lies in its acetylated fructose moiety, which may impart different solubility and reactivity characteristics compared to other hydrazine derivatives.
Eigenschaften
CAS-Nummer |
101833-01-6 |
|---|---|
Molekularformel |
C22H28N4O15 |
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)hydrazine;[(2R,3R,4S)-2,3,4,6-tetraacetyloxy-5-oxohexyl] acetate |
InChI |
InChI=1S/C16H22O11.C6H6N4O4/c1-8(17)23-6-13(22)15(26-11(4)20)16(27-12(5)21)14(25-10(3)19)7-24-9(2)18;7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h14-16H,6-7H2,1-5H3;1-3,8H,7H2/t14-,15-,16-;/m1./s1 |
InChI-Schlüssel |
RLUOOQQETXODRP-UDHFTORSSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](C(=O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Kanonische SMILES |
CC(=O)OCC(C(C(C(=O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


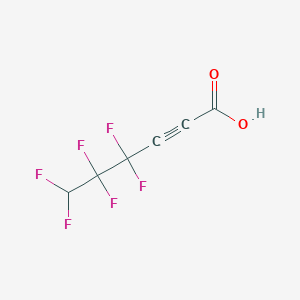
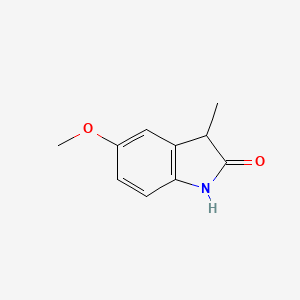
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
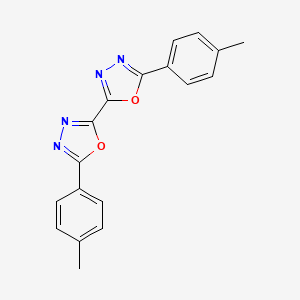
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
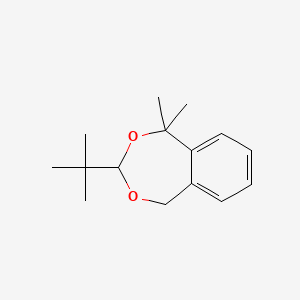
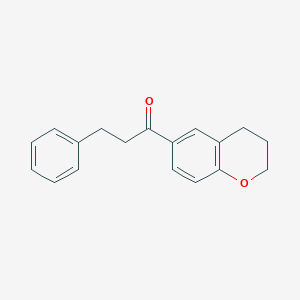
![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
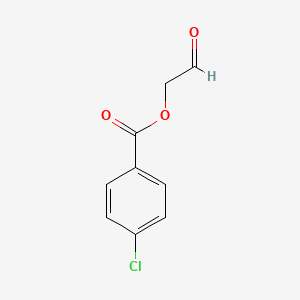
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
